molecular formula C9H7IO2 B11844733 7-Hydroxy-6-iodo-2,3-dihydroinden-1-one

7-Hydroxy-6-iodo-2,3-dihydroinden-1-one

Cat. No.: B11844733
M. Wt: 274.05 g/mol
InChI Key: VEUJHYXOCNPIBH-UHFFFAOYSA-N
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Description

7-Hydroxy-6-iodo-2,3-dihydroinden-1-one is a chemical compound with the molecular formula C9H7IO2 It is a derivative of indanone, characterized by the presence of hydroxy and iodo substituents on the indanone core

Preparation Methods

The synthesis of 7-Hydroxy-6-iodo-2,3-dihydroinden-1-one typically involves the iodination of 7-hydroxy-2,3-dihydroinden-1-one. The reaction conditions often include the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

7-Hydroxy-6-iodo-2,3-dihydroinden-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The iodo substituent can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions. Common reagents for these reactions include sodium azide or thiourea.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields 7-oxo-6-iodo-2,3-dihydroinden-1-one, while substitution of the iodo group with an amine yields 7-hydroxy-6-amino-2,3-dihydroinden-1-one.

Scientific Research Applications

7-Hydroxy-6-iodo-2,3-dihydroinden-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where iodinated compounds have shown efficacy.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-Hydroxy-6-iodo-2,3-dihydroinden-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the iodo group can participate in halogen bonding. These interactions can affect the function of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar compounds to 7-Hydroxy-6-iodo-2,3-dihydroinden-1-one include:

    7-Hydroxy-2,3-dihydroinden-1-one: Lacks the iodo substituent, making it less reactive in certain chemical reactions.

    6-Hydroxy-5-iodo-2,3-dihydroinden-1-one: Has the iodo group in a different position, which can affect its reactivity and biological activity.

    6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine: A structurally related compound with different substituents, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C9H7IO2

Molecular Weight

274.05 g/mol

IUPAC Name

7-hydroxy-6-iodo-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H7IO2/c10-6-3-1-5-2-4-7(11)8(5)9(6)12/h1,3,12H,2,4H2

InChI Key

VEUJHYXOCNPIBH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2O)I

Origin of Product

United States

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